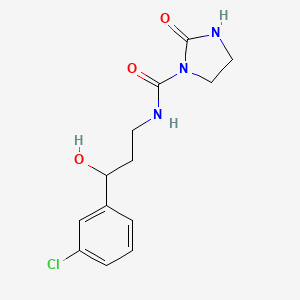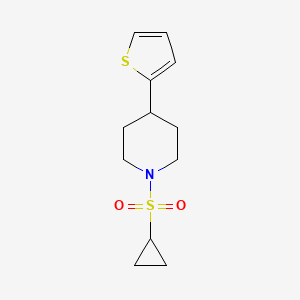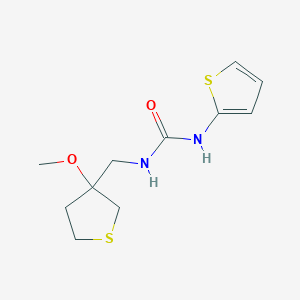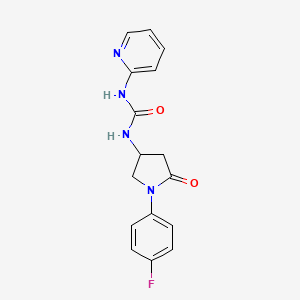![molecular formula C16H22FN3O B2775994 N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide CAS No. 1436143-77-9](/img/structure/B2775994.png)
N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide” is a chemical compound with the molecular formula C16H22FN3O. It is a complex molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of such compounds often involves the use of pyrrolidine, a versatile scaffold for creating biologically active compounds . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols has been reported, which provides several types of pyrrolidines in very good yields .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a five-membered ring with one nitrogen atom . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the pyrrolidine ring. The pyrrolidine ring is a versatile scaffold that can be used to create a variety of biologically active compounds . The reactivity of this compound can be influenced by steric factors and the spatial orientation of substituents .Applications De Recherche Scientifique
Discovery and Development of Met Kinase Inhibitors
The discovery of N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide derivatives has significantly contributed to the development of selective Met kinase inhibitors. These compounds exhibit potent enzyme inhibition and improved aqueous solubility and kinase selectivity, leading to complete tumor stasis in Met-dependent models. This advancement has paved the way for clinical trials, highlighting the compound's potential in cancer therapy Gretchen M. Schroeder et al., 2009.
Synthesis and Non-Linear Optical Properties
The compound has also been synthesized through water-mediated reactions, showcasing its versatile synthetic accessibility. Its derivatives exhibit non-linear optical (NLO) properties and potential anticancer activities through molecular docking analyses, suggesting a broad spectrum of scientific applications beyond kinase inhibition R. Jayarajan et al., 2019.
Antibacterial Activity
Another area of application includes the development of analogues with antibacterial properties. These compounds demonstrate significant in vitro and in vivo activity, offering a promising direction for new antibacterial agents. This highlights the compound's potential in addressing bacterial infections and resistance H. Egawa et al., 1984.
Antitubercular and Antibacterial Activities
Derivatives of this compound have shown potent antitubercular and antibacterial activities. Through meticulous design and synthesis, these compounds exhibit promising in vitro and in vivo efficacy, further expanding their therapeutic potential S. Bodige et al., 2019.
Orientations Futures
The future directions for the study and application of this compound could involve further exploration of its biological activity and potential uses in medicinal chemistry. The pyrrolidine ring is a versatile scaffold that can be used to create a variety of biologically active compounds, suggesting potential for the development of new drugs .
Propriétés
IUPAC Name |
N-[1-(cyclopentylmethyl)pyrrolidin-3-yl]-2-fluoropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O/c17-15-9-13(5-7-18-15)16(21)19-14-6-8-20(11-14)10-12-3-1-2-4-12/h5,7,9,12,14H,1-4,6,8,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONQQGWITJBYJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2CCC(C2)NC(=O)C3=CC(=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/no-structure.png)

![Ethyl 5-azaspiro[2.3]hexane-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2775913.png)
![(E)-{1-[2,3-dichloro-4-(ethanesulfonyl)phenyl]-2-(4-fluorobenzenesulfonyl)ethylidene}(methoxy)amine](/img/structure/B2775914.png)
![N-(2-(diethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2775915.png)


![5-(3-fluorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2775921.png)



![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2775930.png)

![[(2R,4S)-4-Methyl-2-pyridin-3-yl-2,3-dihydrochromen-4-yl]methanol](/img/structure/B2775932.png)